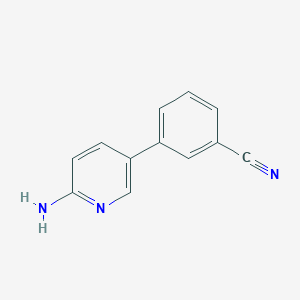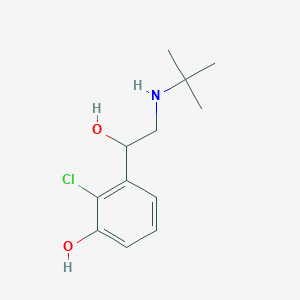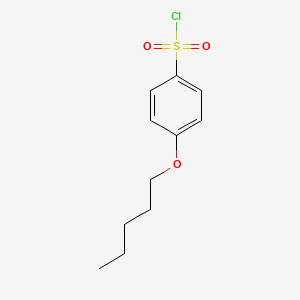
3-Chloro-5-fluoroisoquinoline
Vue d'ensemble
Description
3-Chloro-5-fluoroisoquinoline is a heterocyclic organic compound that belongs to the class of isoquinolines. It has a molecular weight of 181.6 . The compound is a powder at room temperature .
Synthesis Analysis
The synthesis of this compound involves the use of sodium hydroxide and sodium nitrite in tetrafluoroboric acid, diethyl ether, and ethanol . The precursor, 3-chloro-5-amino-isoquinoline, is dissolved in a mixture of 40% fluoroboric acid and ethanol, and then a cold saturated aqueous solution of sodium nitrite is added . The resulting diazonium fluoroborate salt is washed with an ethanol/diethyl ether mixture and allowed to dry . The solid product is heated until the evolution of nitrogen ceases .Molecular Structure Analysis
The IUPAC name for this compound is the same as its common name . The InChI code for the compound is 1S/C9H5ClFN/c10-9-4-7-6(5-12-9)2-1-3-8(7)11/h1-5H .Chemical Reactions Analysis
The synthesis of this compound involves a reaction that results in the evolution of nitrogen . The reaction mixture is then steam distilled, and the distillate is extracted with diethyl ether . The ether extract is dried, and the solvent is then evaporated off to yield this compound .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point range of 64-66°C .Applications De Recherche Scientifique
Pharmaceutical Applications
Fluorinated isoquinolines, including 3-Chloro-5-fluoroisoquinoline, have attracted widespread attention as important components of pharmaceuticals . They exhibit unique characteristics such as biological activities and light-emitting properties . For example, some isoquinoline-related medicines are flourishing in worldwide pharmaceutical markets .
Material Science Applications
This compound is a heterocyclic organic compound that belongs to the class of isoquinolines. It has potential applications in the field of material science, particularly in the development of biomedical materials, electronic materials, and energy materials.
Analytical Chemistry Applications
Synthesis of Fluorinated Isoquinolines
This compound can be used in the synthesis of ring-fluorinated isoquinolines . Modern synthetic methodologies for fluorinated isoquinolines have been greatly developed during the last decade .
Organic Light-Emitting Diode (OLED) Applications
Fluorinated isoquinolines, including this compound, have light-emitting properties . This makes them potential candidates for use in the development of organic light-emitting diodes (OLEDs) .
Supramolecular Chemistry Applications
Fluorinated isoquinolines, such as this compound, have potential applications in the field of supramolecular chemistry .
Safety and Hazards
Orientations Futures
Fluorinated isoquinolines, such as 3-Chloro-5-fluoroisoquinoline, have attracted widespread attention as important components of pharmaceuticals and materials, because of their unique characteristics such as biological activities and light-emitting properties . A number of fluorinated isoquinolines have been synthesized because of the remarkable progress in synthetic methodologies for fluorinated heterocycles . Future research may focus on further developing these synthetic methodologies and exploring new applications for these compounds .
Propriétés
IUPAC Name |
3-chloro-5-fluoroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-9-4-7-6(5-12-9)2-1-3-8(7)11/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSMIHFVPBJRKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Imidazo[1,2-a]pyrazine-2-acetonitrile](/img/structure/B3145695.png)





![4-Azido-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B3145749.png)



![2-{[2-(2-Iodobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3145791.png)
![2-{[2-(2-Methylbenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3145796.png)
![2-{[2-(4-Anilino-4-oxobutanoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3145802.png)
![2-[[[2-(2-Chlorophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3145804.png)